molecular formula C15H18F2O3 B1325909 Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate CAS No. 898752-28-8

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Cat. No.: B1325909
CAS No.: 898752-28-8
M. Wt: 284.3 g/mol
InChI Key: LCUJTEDRSISWAF-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a heptanoate chain with an oxo group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the oxo group may participate in hydrogen bonding or other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:

    Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and binding properties.

    Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate: The presence of methyl groups can influence the compound’s hydrophobicity and steric interactions.

    Ethyl 7-(3,4-dihydroxyphenyl)-7-oxoheptanoate: Hydroxyl groups can introduce additional hydrogen bonding interactions, affecting the compound’s solubility and reactivity.

Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJTEDRSISWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645582
Record name Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-28-8
Record name Ethyl 3,4-difluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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